3,4,5-trimethoxy-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a naphthalen-1-ylmethyl group at position 5 and an ethyl linker connected to a 3,4,5-trimethoxybenzamide moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic system known for its role in kinase inhibition and anticancer activity, while the trimethoxybenzamide group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[5-(naphthalen-1-ylmethyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O5/c1-36-23-13-20(14-24(37-2)25(23)38-3)27(34)29-11-12-33-26-22(15-31-33)28(35)32(17-30-26)16-19-9-6-8-18-7-4-5-10-21(18)19/h4-10,13-15,17H,11-12,16H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFNSUDQVKLPQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may contribute to its biological activities, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 513.5 g/mol. The presence of methoxy groups and a pyrazolo[3,4-d]pyrimidin moiety is noteworthy as these structures are often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C28H27N5O5 |
| Molecular Weight | 513.5 g/mol |
| CAS Number | 921989-33-5 |
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets involved in cell signaling pathways. The pyrazolo[3,4-d]pyrimidine structure is known for its role in modulating cell proliferation and apoptosis through inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are crucial for cell cycle regulation and transcriptional control .
Anticancer Properties
Research has indicated that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activity. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) by inhibiting key CDKs .
Case Study:
A recent study demonstrated that a series of pyrazolo derivatives exhibited IC50 values ranging from 0.011 μM to 0.4 μM against COX-II, suggesting potent anti-inflammatory and anticancer properties. The modifications around the pyrazolo structure were essential for enhancing their biological activity .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit COX-II enzymes selectively, which play a significant role in inflammatory processes. This inhibition could lead to reduced inflammation in conditions such as arthritis and cardiovascular diseases .
Research Findings
A summary of relevant studies highlights the compound's biological activities:
Scientific Research Applications
Overview
3,4,5-trimethoxy-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that exhibits a variety of biological activities. Its structure suggests potential applications in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer drug development.
Anti-inflammatory Properties
The pyrazole moiety present in this compound is known for its anti-inflammatory properties. Research has shown that derivatives of pyrazole can selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, studies have highlighted the efficacy of pyrazole derivatives in reducing inflammation with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
Table 1: Comparison of Pyrazole Derivatives and Their COX-II Inhibition Potency
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| This compound | TBD | High |
| Celecoxib | 32.1 | Moderate |
| PYZ34 | 0.011 | High |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against breast and colon cancer cells .
Case Study: In Vitro Cytotoxicity Analysis
In a study examining a series of pyrazolo derivatives, one compound demonstrated an IC50 value of 5 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Antioxidant Activity
Research indicates that compounds containing methoxy groups exhibit antioxidant properties. The presence of three methoxy groups in this compound may enhance its ability to scavenge free radicals and protect against oxidative stress-related diseases. Studies have shown that similar compounds can significantly reduce oxidative damage in cellular models .
Table 2: Antioxidant Activities of Related Compounds
| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 85 | 20 |
| Compound B | 70 | 30 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example 53 (): Contains a pyrazolo[3,4-d]pyrimidine core substituted with fluorophenyl and chromenone groups. It has a molecular weight of 589.1 g/mol and a melting point of 175–178°C. The fluorophenyl group increases electronegativity, which may enhance target selectivity compared to the naphthalene group in the target compound .
- LY231514 () : A pyrazolo[3,4-d]pyrimidine antifolate with a glutamic acid side chain. This analog demonstrates the importance of hydrophilic substituents for folate receptor targeting, contrasting with the hydrophobic naphthalene in the target compound .
Pyrido/Pyrimido[4,5-d]pyrimidinones
- Compound 3d (): Features a pyrimido[4,5-d]pyrimidinone core with an acrylamide substituent. The acrylamide group enables covalent binding to target proteins, a mechanism absent in the target compound .
Substituent Effects
- Naphthalene vs.
- Trimethoxybenzamide: This moiety improves metabolic stability over non-methoxylated benzamides (e.g., ’s 2,3,4-trimethoxy-N-(3-methyl-5-phenyl-1H-pyrazol-4-yl)benzamide), which lack the pyrazolo-pyrimidine core .
Q & A
Q. What are the common synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via condensation reactions. For example, reacting substituted pyrazole precursors with α-chloroacetamides or alkyl halides in solvents like dry acetonitrile or dichloromethane under reflux conditions. Key steps include regioselective substitutions at the 4-position using aryl/alkyl halides, followed by purification via recrystallization from acetonitrile . IR and ¹H NMR are critical for confirming cyclization and substituent positions (e.g., carbonyl stretches at ~1680 cm⁻¹ and aromatic proton shifts at δ 7.2–8.5 ppm) .
Q. Which spectroscopic techniques are effective for characterizing the benzamide moiety?
The benzamide group is characterized using:
- IR spectroscopy : Amide C=O stretches appear at ~1650–1680 cm⁻¹ .
- ¹H NMR : Methoxy protons (3,4,5-trimethoxy groups) resonate as singlets at δ ~3.8–4.0 ppm, while the naphthylmethyl protons show multiplet peaks at δ 6.8–8.2 ppm .
- ESI-MS : Molecular ion peaks confirm the molecular weight (e.g., [M+H]⁺ at m/z ~650–700) .
Q. How is the purity of synthesized batches validated?
Purity is assessed via:
- HPLC : Using C18 columns with acetonitrile/water gradients to detect impurities (<2% area).
- Melting point analysis : Sharp melting points within a 1–2°C range indicate homogeneity .
Advanced Research Questions
Q. How can regioselectivity in pyrazolo[3,4-d]pyrimidine substitutions be optimized?
Regioselectivity is influenced by:
- Reagent choice : Alkyl halides favor N-alkylation, while aryl isocyanates target the 4-amino group .
- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution at the pyrimidine ring’s electron-deficient positions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during electrophilic substitutions . Computational tools (e.g., DFT) can predict reactive sites to guide optimization .
Q. What strategies resolve discrepancies in biological activity data across batches?
Contradictions may arise from:
- Crystallinity differences : Use X-ray diffraction to confirm polymorphic consistency .
- Solvate formation : TGA/DSC analyses identify hydrate or solvate phases affecting solubility .
- Bioassay standardization : Repeat assays with controlled cell lines (e.g., HEK293 for kinase inhibition) and normalize data to reference inhibitors .
Q. How can computational modeling predict binding affinity with target enzymes?
- Molecular docking : Tools like AutoDock Vina simulate interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the naphthyl group .
- MD simulations : GROMACS assesses binding stability by tracking RMSD (<2 Å over 100 ns) and binding free energy (MM-PBSA calculations) .
Q. What methods validate the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1.2–7.4) for 24 hours and monitor degradation via LC-MS.
- Plasma stability : Incubate in human plasma (37°C) and quantify intact compound using validated HPLC methods .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
